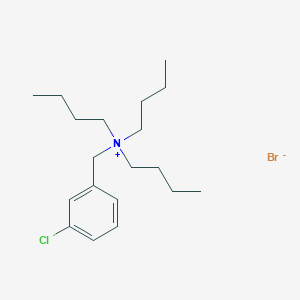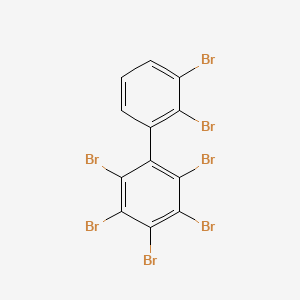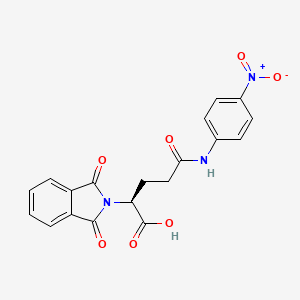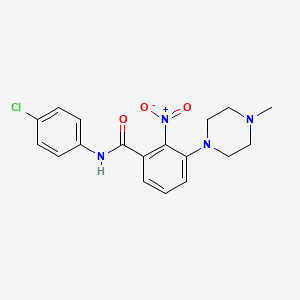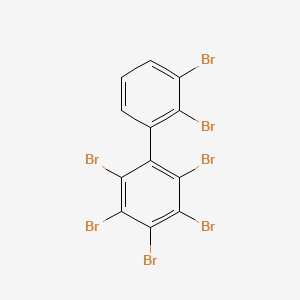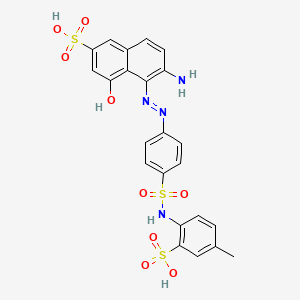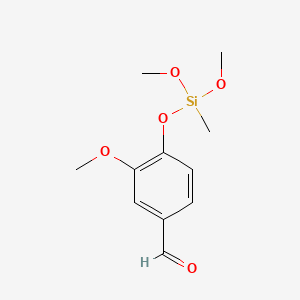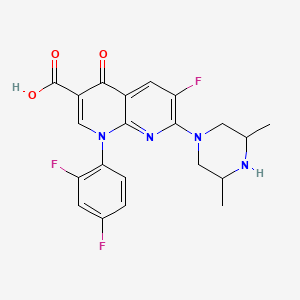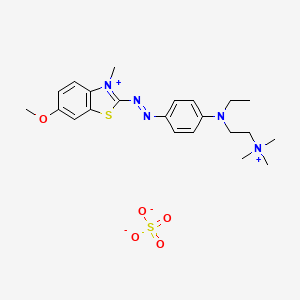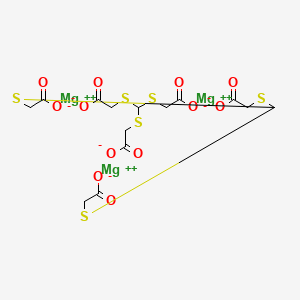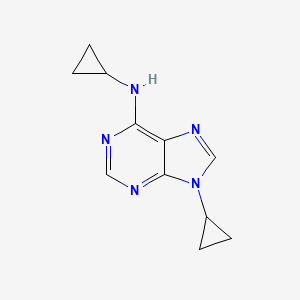
9H-Purin-6-amine, N,9-dicyclopropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Purin-6-amine, N,9-dicyclopropyl- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two cyclopropyl groups attached to the nitrogen atoms at positions 9 and N of the purine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, N,9-dicyclopropyl- typically involves the cyclopropylation of purine derivatives. One common method is the reaction of 9H-purin-6-amine with cyclopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: 9H-Purin-6-amine, N,9-dicyclopropyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyclopropyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with different functional groups.
科学的研究の応用
Chemistry: In chemistry, 9H-Purin-6-amine, N,9-dicyclopropyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its structural similarity to natural purines makes it a valuable tool for investigating biochemical pathways and molecular mechanisms.
Medicine: In medicine, 9H-Purin-6-amine, N,9-dicyclopropyl- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism of action of 9H-Purin-6-amine, N,9-dicyclopropyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways and produce therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, influencing signal transduction and cellular responses.
類似化合物との比較
- 9H-Purin-6-amine, N,9-dimethyl-
- 9-Benzyl-9H-purin-6-amine
- N-propyl-9H-purin-6-amine
Comparison: Compared to other similar compounds, 9H-Purin-6-amine, N,9-dicyclopropyl- is unique due to the presence of cyclopropyl groups. These groups impart distinct steric and electronic properties, influencing the compound’s reactivity and interactions with biological targets. The cyclopropyl groups can enhance the compound’s stability and selectivity in binding to specific molecular targets, making it a valuable tool in chemical and biological research.
特性
CAS番号 |
195252-29-0 |
|---|---|
分子式 |
C11H13N5 |
分子量 |
215.25 g/mol |
IUPAC名 |
N,9-dicyclopropylpurin-6-amine |
InChI |
InChI=1S/C11H13N5/c1-2-7(1)15-10-9-11(13-5-12-10)16(6-14-9)8-3-4-8/h5-8H,1-4H2,(H,12,13,15) |
InChIキー |
QYDSBWLAQUNGTM-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


